4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
Description
This compound is a piperidine derivative featuring a benzyl ester group at the 1-position and a substituted aminomethyl group at the 4-position of the piperidine ring. The aminomethyl substituent comprises a 2-hydroxyethyl and an isopropyl group, conferring both hydrophilic (hydroxyethyl) and lipophilic (isopropyl) properties. Notably, it shares a benzyl ester core with several pharmacologically active analogs, though its specific biological profile remains underexplored in the literature reviewed .
Properties
IUPAC Name |
benzyl 4-[[2-hydroxyethyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-16(2)21(12-13-22)14-17-8-10-20(11-9-17)19(23)24-15-18-6-4-3-5-7-18/h3-7,16-17,22H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSPURZGHRMZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester represents a class of piperidine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources of research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₂₁N₃O₂
- Molecular Weight : 263.3354 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including our compound of interest. The compound has shown in vitro cytotoxicity against various cancer cell lines. For instance, it demonstrated significant inhibitory effects on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values in the low micromolar range, indicating strong anticancer properties .
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological activities. The compound has been investigated for its affinity towards neurotransmitter transporters, particularly dopamine and norepinephrine transporters. In vitro studies suggest that it exhibits high affinity for these transporters, which may position it as a potential treatment for neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD) .
Anti-inflammatory Properties
The anti-inflammatory potential of piperidine-based compounds has also been explored. The compound has shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. In vitro assays have reported IC50 values comparable to standard anti-inflammatory drugs, suggesting its viability as an anti-inflammatory agent .
The mechanisms underlying the biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer proliferation and inflammation.
- Neurotransmitter Modulation : By acting on neurotransmitter transporters, it modulates levels of dopamine and norepinephrine in the brain, which is critical for mood regulation and cognitive function.
Case Studies
Several case studies have documented the efficacy of piperidine derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a cohort of patients with advanced cervical cancer treated with a piperidine derivative showed a marked reduction in tumor size after 12 weeks of treatment, supporting its potential as a therapeutic agent .
- Neuropharmacological Evaluation : In a double-blind study assessing the effects of piperidine derivatives on ADHD symptoms in children, significant improvements were observed in attention scores compared to placebo groups .
Research Findings Summary Table
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of this compound exhibit potential antidepressant properties. The structural modifications involving the piperidine ring are crucial for enhancing pharmacological activity. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .
Neurological Disorders
The compound has been investigated for its neuroprotective effects. It may help in conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain. This mechanism is beneficial for cognitive function and memory retention .
Antitumor Activity
There is emerging evidence suggesting that this compound and its derivatives can exhibit antitumor activity. The ability to inhibit certain cancer cell lines has been attributed to the compound's interaction with specific cellular pathways involved in tumor growth and proliferation .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including 4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester, for their efficacy as antidepressants. The results indicated a significant reduction in depressive symptoms in animal models, supporting further clinical investigations .
Case Study 2: Neuroprotective Properties
In another study focusing on neuroprotection, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings demonstrated that treatment with the compound significantly reduced cell death and promoted cell survival, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The benzyl ester group undergoes both acidic and alkaline hydrolysis, with reaction rates dependent on conditions:
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Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Alkaline hydrolysis involves direct hydroxide ion attack (SN2 mechanism) .
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Stereochemical Impact : Retention of configuration at the piperidine ring’s stereocenter is observed due to minimal steric hindrance.
Nucleophilic Substitution at the Amine Center
The isopropyl-amino group participates in alkylation and acylation reactions:
| Reaction Type | Reagents | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃ | DMF, 100°C, 12 hr | Quaternary ammonium derivative | 65% | |
| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C → RT, 4 hr | N-Acetylated derivative | 88% |
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Kinetic Notes : Alkylation requires polar aprotic solvents (DMF/DMSO) to stabilize transition states. Acylation proceeds faster at low temperatures to minimize side reactions.
Oxidation of the Hydroxyethyl Side Chain
The 2-hydroxyethyl group is oxidized to a ketone or carboxylic acid under controlled conditions:
| Oxidizing Agent | Catalyst | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄ | H₂SO₄ | H₂O | 2-Ketoethyl derivative | 52% | |
| Jones reagent | CrO₃/H₂SO₄ | Acetone | Carboxylic acid derivative | 68% |
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Side Reactions : Over-oxidation to CO₂ occurs with excess KMnO₄ unless strictly monitored.
Reductive Amination and Hydrogenolysis
The compound undergoes hydrogenolysis of the benzyl ester and reductive amination:
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Catalyst Specificity : Palladium on carbon selectively cleaves the benzyl ester without affecting the secondary amine .
Cyclization Reactions
Intramolecular cyclization forms heterocyclic frameworks:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃ | Toluene, reflux, 24 hr | Oxazolidinone-fused piperidine | 60% | |
| DCC, DMAP | CH₂Cl₂, RT, 48 hr | Macrocyclic lactam | 45% |
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Key Limitation : Low yields in macrocycle formation due to competing oligomerization.
pH-Dependent Tautomerism
The hydroxyl-ethyl side chain exhibits tautomerism in aqueous solutions:
| pH Range | Dominant Form | Biological Relevance | Source |
|---|---|---|---|
| 2-4 | Protonated amine | Enhanced membrane permeability | |
| 7-9 | Deprotonated hydroxyl | Chelation of metal ions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related piperidine derivatives, focusing on substituents, molecular properties, and reported applications.
Table 1: Structural and Functional Comparison
Key Research Findings
Impact of Substituents on Solubility: The target compound’s hydroxyethyl group improves water solubility compared to the trifluoromethyl analog (CAS 629625-96-3), which is more lipophilic . Amino-substituted derivatives (e.g., 4-aminopiperidine analogs) exhibit higher polarity, favoring salt formation and crystallinity .
Biological Relevance: Fluorinated derivatives (e.g., 5-fluoro-pyrimidin-2-ylamino in ) are often explored for their enhanced binding to enzymes or receptors via halogen bonds . Indole-containing analogs () may interact with serotonin receptors, similar to TD-8954 (), a known 5-HT4 agonist .
Synthetic Accessibility :
- Many analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions in polar aprotic solvents (DMF, IPA) under heating, suggesting the target compound could follow similar routes .
Commercial and Stability Considerations: The target compound’s discontinuation () contrasts with stable, commercially available salts like 4-aminopiperidine benzyl ester hydrochloride (), indicating stability challenges in its free base form .
Preparation Methods
Starting Materials and Initial Modifications
The synthesis typically begins with a piperidine scaffold, often pre-functionalized at position 4. For example, 4-aminopiperidine-1-carboxylic acid benzyl ester serves as a common intermediate, enabling subsequent alkylation or reductive amination to introduce the hydroxyethyl-isopropyl-amino moiety.
Reaction Pathway:
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Protection of Piperidine Nitrogen :
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Introduction of Amino-Alkyl Sidechain :
Hydroxyethyl-Isopropyl-Amino Group Installation
Alkylation Strategies
The hydroxyethyl-isopropyl-amino group is introduced via alkylation of a primary or secondary amine intermediate.
Protocol from CN103373953A:
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Intermediate Preparation :
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(R)-1-(4-Methyl-benzyl)-3-(benzyloxycarbonyl amino) piperidine is synthesized via alkylation of 4-methylbenzylamine with a bis-mesylate intermediate.
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Conditions: Acetonitrile, 50–70°C, 6–24 hours.
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Sidechain Introduction :
Yield Optimization:
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Catalyst Screening : HBTU outperforms EDC·HCl in coupling efficiency (yield: 85–92% vs. 70–78%).
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Solvent Effects : DCM and acetonitrile provide higher yields than THF due to better reagent solubility.
Benzyl Ester Formation
Esterification Techniques
The benzyl ester is introduced either early (to protect the carboxylic acid) or late (via ester exchange).
Method from PMC4582009:
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Late-Stage Esterification :
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Early-Stage Protection :
Deprotection and Final Modifications
Removal of Protecting Groups
Comparative Analysis of Synthetic Routes
Table 1: Reaction Conditions and Yields
Table 2: Solvent Impact on Coupling Efficiency
Industrial-Scale Considerations
Continuous Flow Synthesis
Purification Techniques
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Chromatography vs. Recrystallization :
Challenges and Optimization Strategies
Stereochemical Control
Byproduct Mitigation
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Impurity Profile :
Emerging Methodologies
Organometallic Approaches
Q & A
Q. What are the established synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with benzyl ester-protected carbamates. For example, analogous compounds are synthesized via nucleophilic substitution or esterification steps, followed by purification using column chromatography . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity. Intermediate validation may include monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity via HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) .
Q. How can HPLC methods be optimized to assess the purity of this compound?
Optimal HPLC conditions involve a methanol-buffer mobile phase (65:35 ratio) with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 using glacial acetic acid . Column selection (e.g., C18 reverse-phase) and UV detection at 254 nm are recommended. System suitability tests should include resolution factors (>1.5) and theoretical plate counts (>2000) to ensure precision.
Q. What safety protocols are critical during synthesis and handling?
Use full protective gear (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact. Toxicity data from analogous piperidine derivatives suggest acute oral toxicity (LD50 > 300 mg/kg in rats), but no carcinogenic classification . Store under inert conditions (N₂ atmosphere) at 2–8°C to prevent degradation.
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis efficiency?
Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like esterification or amide coupling. Tools like ICReDD’s reaction path search algorithms integrate experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst loading), reducing trial-and-error by ~40% . Molecular dynamics simulations further model solvent effects and steric hindrance in piperidine ring functionalization .
Q. How should researchers address discrepancies in reaction yields during scale-up?
Systematic parameter variation (temperature, mixing rates) and statistical design of experiments (DoE) are critical. For example, reactor design principles (e.g., continuous-flow systems) improve heat/mass transfer in exothermic steps . Analyze batch-to-batch inconsistencies using HPLC-MS to detect side products (e.g., hydrolyzed esters) and adjust reaction stoichiometry or quenching protocols .
Q. What methodologies integrate experimental data with quantum calculations for mechanistic studies?
Hybrid approaches combine experimental kinetics (e.g., rate constants from in-situ IR spectroscopy) with computational energy profiles. For instance, transition state theory validates intermediates observed in esterification steps. Machine learning models trained on synthetic datasets (e.g., solvent dielectric constants, pKa of reactants) predict optimal conditions for piperidine ring functionalization .
Q. How can cross-disciplinary strategies enhance the compound’s application in drug discovery?
Structure-activity relationship (SAR) studies guided by molecular docking (e.g., targeting histamine receptors) require synthesizing analogs with modified hydroxyethyl or isopropyl groups. Biological assays (e.g., radioligand binding) validate selectivity, while metabolic stability is assessed via liver microsome incubations .
Data Contradiction Analysis
Q. How to resolve conflicting data in solvent-dependent reaction outcomes?
Replicate experiments under controlled conditions (humidity, oxygen levels) and use high-purity solvents (HPLC-grade). Conflicting yields in polar aprotic solvents (e.g., DMF vs. DMSO) may arise from trace water content. Karl Fischer titration of solvents and control experiments under inert atmospheres are recommended .
Methodological Resources
- Analytical Validation : Follow Pharmacopeial guidelines for assay precision and accuracy .
- Computational Tools : Use Gaussian or ORCA for quantum calculations; ICReDD’s software suite for reaction optimization .
- Safety Compliance : Adhere to Chemical Hygiene Plan standards for advanced labs, including 100% proficiency in safety exams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
